molecular formula C15H20N2O2 B026297 tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate CAS No. 103549-24-2

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Cat. No.: B026297
CAS No.: 103549-24-2
M. Wt: 260.33 g/mol
InChI Key: UJUWQLXEMKUVGE-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Indoles : It is used for synthesizing indoles with oxygen-bearing substituents at the benzene moiety, contributing to the field of organic chemistry (Kondo, Kojima, & Sakamoto, 1997).

  • Potential as a Secretase Inhibitor : A derivative, tert-Butyl-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethylcarbamate, shows potential as a novel α secretase inhibitor, which is significant for medical research, particularly in neurodegenerative diseases (Ghosh, Cárdenas, & Brindisi, 2017).

  • Intermediate for Synthesis : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′- (Ober, Marsch, Harms, & Carell, 2004).

  • High Yield Applications : In specific forms, such as tert-butyl (2-(2-(6-chlorohexyl)oxy)ethyl)carbamate, it can be used in research for its high yield of 11.4% (Wu, 2011).

  • Improving Aldol Reactions : Tert-butyl azidoacetate, a related compound, improves aldol reactions of less reactive aldehydes and makes tert-butyl indole-2-carboxylate readily available from aldehydes, which is important in the synthesis of various compounds (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).

  • Intermediate in Biologically Active Compounds : It is a crucial intermediate in biologically active compounds such as omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

  • Antibacterial Activity : Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate has shown antibacterial activity and is not toxic for human cells, making it significant in the development of new antibiotics (Héquet et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction .

Future Directions

While specific future directions for “tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate” are not available in the search results, indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . This suggests potential areas of future research and application for this compound.

Biochemical Analysis

Cellular Effects

The effects of boc-tryptamine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of boc-tryptamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

The effects of boc-tryptamine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of boc-tryptamine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Boc-tryptamine is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Boc-tryptamine is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUWQLXEMKUVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351126
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103549-24-2
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chemoselective η6 coordination observed with Cp*Ru+ and how does it apply to Boc-tryptamine?

A1: Research has shown that the CpRu+ moiety exhibits a strong preference for coordinating with electron-rich arene systems []. In the case of Boc-tryptamine (tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate), this chemoselectivity is highlighted by the exclusive coordination of CpRu+ to the indole ring, even in the presence of other potential aromatic groups on the tryptamine nitrogen []. This specific interaction forms the basis for synthesizing various Cp*Ru(η6-tryptamine) complexes with potential applications in organometallic chemistry.

Q2: How does the photooxidation of Boc-tryptamine differ from that of its homologue, Boc-homotryptamine?

A2: Photooxidation of Boc-tryptamine yields hexahydropyrroloindole derivatives []. Interestingly, Boc-homotryptamine, featuring an additional methylene group in the side chain, forms a hexahydropyridoindole upon photooxidation []. This difference in reaction outcome emphasizes the impact of even subtle structural variations on the reactivity and product formation in tryptamine derivatives.

Q3: Can Boc-tryptamine be utilized as a starting material for the synthesis of more complex heterocycles?

A3: Yes, Boc-tryptamine can be employed in the synthesis of azepino[4,5-b]indolone derivatives []. This method involves a radical oxidative aromatic substitution on the indole ring of N-Boc protected tryptamine using dilauroyl peroxide as the initiator and oxidant []. This example demonstrates the versatility of Boc-tryptamine as a building block for accessing diverse chemical scaffolds with potential biological relevance.

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